Leucyl-glycyl-glycyl-glycine
CAS No.: 14857-78-4
Cat. No.: VC20941195
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14857-78-4 |
|---|---|
| Molecular Formula | C12H22N4O5 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1 |
| Standard InChI Key | XWTNPSHCJMZAHQ-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
| SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Introduction
Structural Composition and Chemical Properties
Molecular Structure
Leucyl-glycyl-glycyl-glycine is composed of four amino acids connected by peptide bonds. The N-terminal residue is L-leucine, followed by three glycine residues, culminating in a C-terminal carboxylic acid group. This tetrapeptide has the molecular formula C₁₄H₂₆N₄O₅.
The structural arrangement can be represented as:
H₂N-CH(CH₂CH(CH₃)₂)-CO-NH-CH₂-CO-NH-CH₂-CO-NH-CH₂-COOH
Where:
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The leucine residue contains a branched aliphatic side chain ((CH₃)₂CHCH₂-)
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Each glycine residue has the simplest possible side chain (hydrogen atom)
Physical Properties
Based on the general characteristics of oligopeptides, Leucyl-glycyl-glycyl-glycine would be expected to exhibit the following properties:
| Property | Expected Characteristic |
|---|---|
| Physical state | White or off-white crystalline solid at room temperature |
| Solubility | Water-soluble, with pH-dependent solubility profiles |
| Molecular weight | Approximately 302 g/mol |
| Chirality | One stereocenter at the α-carbon of leucine (S configuration in L-leucine) |
| Charge at physiological pH | Zwitterionic, with protonated α-amino group and deprotonated C-terminal carboxyl group |
Relationship to Similar Peptides
Comparison with Leucyl-glycyl-glycine
Leucyl-glycyl-glycine (Leu-Gly-Gly), a closely related tripeptide, differs from Leucyl-glycyl-glycyl-glycine by the absence of one glycine residue. According to the PubChem database, Leu-Gly-Gly "is a tripeptide composed of one L-leucine and two glycine residues joined in sequence. It has a role as a metabolite" and has been "reported in Trypanosoma brucei" . This suggests that Leucyl-glycyl-glycyl-glycine might have similar metabolic roles, potentially functioning as an intermediate in protein degradation pathways.
Structural Relatives
Several structurally related peptides have been studied more extensively:
| Peptide | Sequence | Notable Characteristics |
|---|---|---|
| Leucyl-glycyl-glycine | Leu-Gly-Gly | Tripeptide, functions as a metabolite, found in T. brucei |
| Glycyl-L-leucylglycylglycine | Gly-Leu-Gly-Gly | Tetrapeptide with different sequence arrangement |
| L-Prolyl-L-leucylglycylglycine | Pro-Leu-Gly-Gly | Contains proline, which affects structural conformation |
Chemical Reactivity and Stability
Stereochemical Considerations
The position of amino acid residues within a peptide chain significantly affects the rate of epimerization. Studies have demonstrated that "Leucine in the tetrapeptide glycyl-L-leucylglycylglycine racemizes three times faster than in L-prolyl-L-leucylglycylglycine" . This indicates that "an amino acid residue in a peptide chain does have an effect upon the rate of epimerization of a neighbouring peptide residue" . By extension, the leucine residue in Leucyl-glycyl-glycyl-glycine would be expected to exhibit specific racemization kinetics influenced by its position at the N-terminus.
Analytical Characterization
Mass Spectrometric Analysis
Mass spectrometry would be a primary method for the characterization of Leucyl-glycyl-glycyl-glycine. Similar peptides have been analyzed using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Chemical Ionization (CI) mass spectrometry .
For related peptides, mass spectrometry has been used to determine molecular weight and confirm structural identity. The US National Institute of Standards and Technology (NIST) maintains spectral data for related compounds, indicating the value of mass spectrometry for peptide analysis .
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) spectroscopy represents another valuable technique for characterizing peptides like Leucyl-glycyl-glycyl-glycine. NMR analysis at different pH values has been used to determine the sequence of amino acids in peptides, as mentioned in studies of related tetrapeptides .
Synthetic Approaches
Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) would be the most efficient approach for preparing Leucyl-glycyl-glycyl-glycine. This would typically involve:
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Attachment of the C-terminal glycine to a solid support
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Sequential addition of the second and third glycine residues
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Addition of the N-terminal leucine residue
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Cleavage from the solid support and removal of protecting groups
Solution-Phase Methods
Alternative solution-phase methods might involve:
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Preparation of protected fragments (e.g., protected Leu-Gly and protected Gly-Gly)
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Fragment coupling
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Final deprotection
Comparative Analysis with Other Tetrapeptides
The chemical behavior of Leucyl-glycyl-glycyl-glycine can be compared with other tetrapeptides that have been more extensively studied:
| Property | Glycyl-L-leucylglycylglycine | L-Prolyl-L-leucylglycylglycine | Leucyl-glycyl-glycyl-glycine (Predicted) |
|---|---|---|---|
| Racemization rate of Leu | Relatively fast | 3× slower than Gly-Leu-Gly-Gly | Likely intermediate due to N-terminal position |
| Hydrolysis products | Mixture including cyclic dipeptides | D-proline, L-leucine, glycine | Would likely yield leucine and glycine |
| Conformational flexibility | High due to multiple glycines | Restricted by proline | High due to multiple glycines |
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